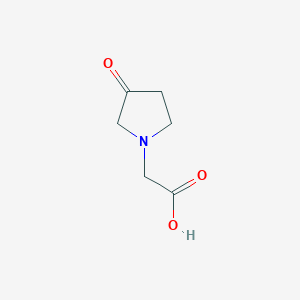

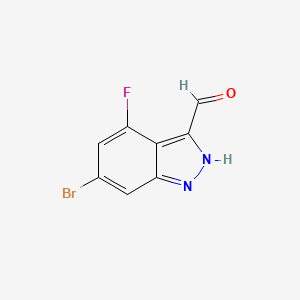

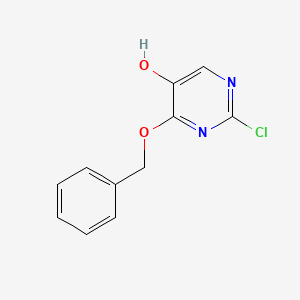

![molecular formula C8H9NO B3030338 (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 887921-99-5](/img/structure/B3030338.png)

(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol

概要

説明

(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol is a key intermediate in the synthesis of cefpirome, an antibiotic with a broad spectrum of activity. This compound has garnered attention due to its potential biological activities, including antiulcer and anticancer properties .

Synthesis Analysis

The synthesis of this compound has been approached through various methods. One efficient route involves nucleophilic addition, acetylation, Vilsmeier cyclization reaction, and dechlorination, starting from commercially available cyclopentanone and benzylamine. This method achieved a total yield of 43.15% with a high purity of 99.7% as confirmed by HPLC . Another study reported the synthesis from cyclopentanone and propargylamine, using copper(I) chloride in an autoclave, which resulted in a product yield of over 60% and a GC purity of over 99% . Additionally, multicomponent condensation has been used to create derivatives of the compound, involving malononitrile, hydrogen sulfide, aldehydes, and alkylating agents, with the structures confirmed by X-ray structural analysis .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been confirmed through various analytical techniques. LC-MS and 1H NMR spectrum have been utilized to confirm the structure of the synthesized compound . X-ray structural analysis has been employed to study the structure of heterocycles based on the compound .

Chemical Reactions Analysis

The compound has been used as a starting material for further chemical transformations. For instance, it has been reacted with various nucleophiles, including active methylene compounds, aromatics, alcohols, and amines, under acidic or basic conditions to synthesize 7-substituted derivatives . These derivatives have been applied to create a 7-methylene derivative and fused tricyclic derivatives, demonstrating the versatility of the compound in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to its synthesis and applications. High purity levels are crucial for its use as an intermediate in pharmaceutical synthesis, as evidenced by the emphasis on achieving high GC and HPLC purities in the studies . The compound's reactivity with nucleophiles and its ability to form various derivatives suggest a high level of chemical versatility, which is important for its role in synthesizing complex molecules like cefpirome .

科学的研究の応用

Hybrid Catalysts in Synthesis

Pyridine derivatives, such as those involving pyrano[2,3-d]pyrimidine scaffolds, play a critical role in medicinal and pharmaceutical industries due to their wide range of applicability. Recent research covers synthetic pathways for developing derivatives through a one-pot multicomponent reaction using diversified hybrid catalysts. Such catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, emphasizing their importance in synthesizing key precursor molecules for lead molecule development (Parmar, Vala, & Patel, 2023).

Medicinal and Chemosensing Applications

Pyridine derivatives are significant in various fields, including medicinal chemistry and chemosensing. They possess a range of biological activities such as antifungal, antibacterial, and anticancer activities. Additionally, their high affinity for various ions and neutral species makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Antiviral Activities

Research on pyridine derivatives, including those with pyridine fused rings, shows significant antiviral activities against various viruses such as HIV, HCV, and RSV. The structure-activity relationship (SAR) and the mechanism of action of these derivatives have been extensively investigated, highlighting the potential of pyridine derivatives as promising antiviral agents (Alizadeh & Ebrahimzadeh, 2021).

Agrochemical Applications

Pyridine-based compounds have also been crucial as agrochemicals, including fungicides, insecticides, and herbicides. The intermediate derivatization methods have been highlighted as an important approach to enhance the efficiency of discovering novel lead compounds in the agrochemical field, addressing the need for innovative methods in agrochemical discovery (Guan et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPDFBUFTAWCIB-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1O)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705356 | |

| Record name | (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887921-99-5 | |

| Record name | (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

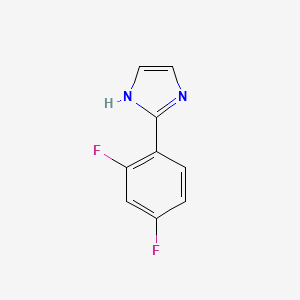

![3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B3030256.png)

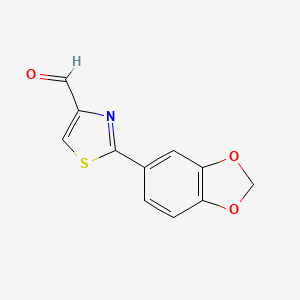

![8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3030257.png)

![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)

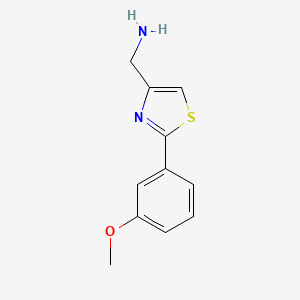

![Imidazo[1,5-a]pyridin-1-ylmethanamine](/img/structure/B3030260.png)